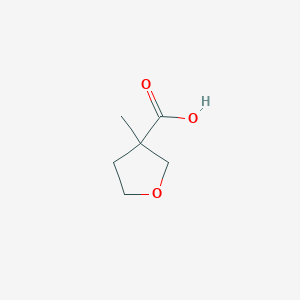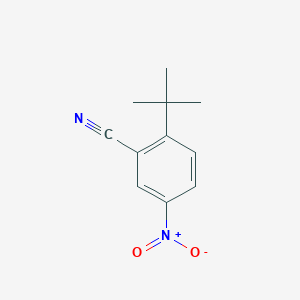
6-Chloro-5-methylnicotinic acid ethyl ester
Descripción general
Descripción
6-Chloro-5-methylnicotinic acid ethyl ester is a chemical compound with the IUPAC name ethyl 6-chloro-5-methylnicotinate . It has a molecular weight of 199.64 .
Molecular Structure Analysis
The InChI code for 6-Chloro-5-methylnicotinic acid ethyl ester is1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
6-Chloro-5-methylnicotinic acid ethyl ester is a solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
6-Chloro-5-methylnicotinic acid ethyl ester is involved in complex chemical reactions and syntheses. For instance, the reaction of 3-chloro-2-halo-1-propenyl ketones with β-aminocrotonic acid ethyl ester results in the formation of ethyl esters of 6-alkyl(aryl, benzyl, cyclohexyl)-4-chloromethyl-2-methylnicotinic acids. These compounds, under increased temperatures, partially convert into dihydrofuro[3,4-c]pyridines (Gadzhili, Aliev, Nadzhafova, & Ibragimov, 2005).
Electrophilic Reactions
In the field of organic chemistry, 6-Chloro-5-methylnicotinic acid ethyl ester plays a crucial role in electrophilic reactions. The electrophilic reactions of 5-hydroxynicotinic acid and its ethyl ester are directed only to the 6 position, indicating a specific reaction pattern for this compound (Smirnov, Stolyarova, Lezina, & Dyumaev, 1976).
Coordination Chemistry
This chemical is significant in the study of coordination chemistry. It has been used in synthesizing coordination complexes with silver(I), exhibiting diverse structures due to the degree of protonation of the nicotinic acid ligand(s). These structures range from coordination polymers to hydrogen-bonded coordination dimers, highlighting the compound's versatility in forming complex molecular architectures (Aakeröy & Beatty, 1999).
Pharmaceutical Synthesis
Ethyl 6-chloro-5-cyano-2-methylnicotinate, a derivative of 6-Chloro-5-methylnicotinic acid ethyl ester, has been utilized in the synthesis of pharmaceutical compounds like AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis is crucial for supporting preclinical and clinical studies, demonstrating the compound's importance in drug development (Andersen et al., 2013).
Antimicrobial Activity
Derivatives of 6-Chloro-5-methylnicotinic acid ethyl ester, specifically in the form of substituted 5-cyano-6-oxo-2-styrylnicotinic acids, have been explored for their antimicrobial properties. This research underlines the potential of 6-Chloro-5-methylnicotinic acid ethyl ester derivatives in developing new antimicrobial agents (Deyanov & Konshin, 2004).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
ethyl 6-chloro-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMQAPYXINXSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methylnicotinic acid ethyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

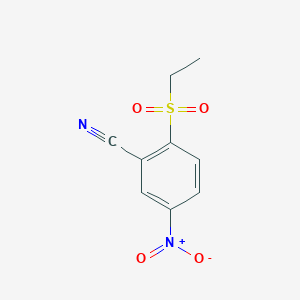

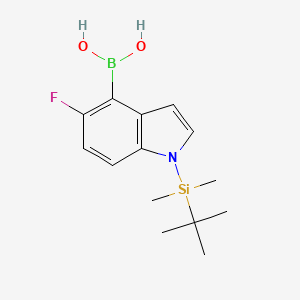


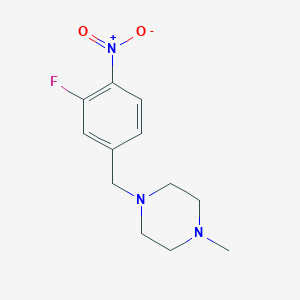
![5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol](/img/structure/B1398795.png)

![2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1398799.png)
![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)

